3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone
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Overview
Description
3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone is an organic compound with the molecular formula C19H21Cl2NO It is characterized by the presence of a tert-butyl group attached to an aniline moiety, which is further connected to a propanone structure substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-tert-butylaniline, is prepared by the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The aniline derivative is then coupled with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-ethanone: Similar structure but with an ethanone group instead of propanone.
3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-butanone: Similar structure but with a butanone group instead of propanone.
Uniqueness
3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and dichlorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-tert-butylanilino)-1-(3,4-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO/c1-19(2,3)14-5-7-15(8-6-14)22-11-10-18(23)13-4-9-16(20)17(21)12-13/h4-9,12,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJDPUJUIIDCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-22-2 |
Source
|
Record name | 3-(4-TERT-BUTYLANILINO)-1-(3,4-DICHLOROPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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